molecular formula Cl4H10O5Sn B167670 Stannane, tetrachloro-, pentahydrate CAS No. 10026-06-9

Stannane, tetrachloro-, pentahydrate

Cat. No. B167670
M. Wt: 350.6 g/mol
InChI Key: KHMOASUYFVRATF-UHFFFAOYSA-J
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Patent
US05565144

Procedure details

Approximately 6500 ml of distilled water was heated to about 80 degrees C. Approximately 30 g of P2O5 was dissolved in 250 ml of concentrated HCl, then an additional 125 ml of HCl was added. A solution of SnCl4.5H2O in 2000 ml of distilled water was prepared which contained about 0.445 g SnO2 /ml. A solution of TaCl5 in concentrated HCl was prepared which contained about 0.19M TaCl5. The TaCl5, SnCl4 and P2O5 solutions were mixed together in a beaker.
Name
Quantity
2000 mL
Type
solvent
Reaction Step One
Name
Quantity
125 mL
Type
solvent
Reaction Step Two
Name
Quantity
6500 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
30 g
Type
reactant
Reaction Step Five
Name
Quantity
250 mL
Type
solvent
Reaction Step Five
[Compound]
Name
SnO2
Quantity
0.445 g
Type
reactant
Reaction Step Six
[Compound]
Name
TaCl5
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
TaCl5
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Name
SnCl4
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight

Identifiers

REACTION_CXSMILES
[O:1]=P12OP3(OP(OP(O3)(O1)=O)(=O)O2)=O.[Cl:15][Sn:16]([Cl:19])([Cl:18])[Cl:17]>Cl.O>[Sn:16]([Cl:19])([Cl:18])([Cl:17])[Cl:15].[OH2:1].[OH2:1].[OH2:1].[OH2:1].[OH2:1] |f:4.5.6.7.8.9|

Inputs

Step One
Name
Quantity
2000 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
125 mL
Type
solvent
Smiles
Cl
Step Three
Name
Quantity
6500 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
Cl
Step Five
Name
Quantity
30 g
Type
reactant
Smiles
O=P12OP3(=O)OP(=O)(O1)OP(=O)(O2)O3
Name
Quantity
250 mL
Type
solvent
Smiles
Cl
Step Six
Name
SnO2
Quantity
0.445 g
Type
reactant
Smiles
Step Seven
Name
TaCl5
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eight
Name
TaCl5
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
SnCl4
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl[Sn](Cl)(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=P12OP3(=O)OP(=O)(O1)OP(=O)(O2)O3

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
[Sn](Cl)(Cl)(Cl)Cl.O.O.O.O.O
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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